5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that features an indole moiety fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and have been studied for their biological activities.
Indole-1,2,4-oxadiazoles: Known for their potential as α-glucosidase inhibitors.
Uniqueness
5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole and pyrimidine ring system makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
5-(1H-indol-4-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H18N4O/c1-4-14(15-6-7-18-16(15)5-1)12-9-19-17(20-10-12)21-11-13-3-2-8-22-13/h1,4-7,9-10,13,18H,2-3,8,11H2,(H,19,20,21) |
InChI Key |
BRDKIGOGAHEGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.